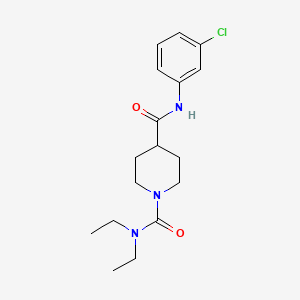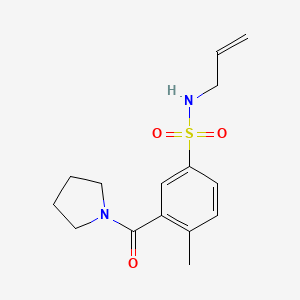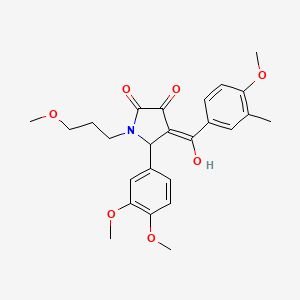
N~4~-(3-chlorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(3-chlorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as CEP-1347, is a small molecule drug that has been extensively studied for its neuroprotective properties. It was initially developed as a potential treatment for Parkinson's disease, but its potential applications have since been expanded to include other neurodegenerative disorders.
Wirkmechanismus
CEP-1347 works by inhibiting the activity of JNK, which is involved in the activation of cell death pathways. By blocking JNK activity, CEP-1347 can prevent cell death and promote cell survival. This mechanism of action has been shown to be effective in protecting neurons from damage in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activation of JNK and other cell death pathways, as well as to promote the survival of neurons. Additionally, CEP-1347 has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-1347 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively studied for its neuroprotective properties. However, there are also limitations to its use. CEP-1347 has not yet been approved for clinical use, and its potential side effects and toxicity have not been fully characterized.
Zukünftige Richtungen
There are several potential future directions for research on CEP-1347. One area of interest is the development of more potent and selective JNK inhibitors, which could be used to treat a wider range of neurodegenerative diseases. Additionally, CEP-1347 could be combined with other drugs or therapies to enhance its neuroprotective effects. Finally, further research is needed to fully characterize the safety and toxicity of CEP-1347, in order to determine its potential for clinical use.
Synthesemethoden
The synthesis of CEP-1347 involves several steps, starting with the reaction of 3-chlorobenzonitrile with diethyl malonate to form 3-chlorophenylmalonic acid diethyl ester. This intermediate is then reacted with piperidine to form the target compound, CEP-1347.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been extensively studied for its potential neuroprotective effects. It has been shown to inhibit the activity of the enzyme c-Jun N-terminal kinase (JNK), which is involved in the cell death pathways that are activated in neurodegenerative diseases. As such, CEP-1347 has been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-N-(3-chlorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-3-20(4-2)17(23)21-10-8-13(9-11-21)16(22)19-15-7-5-6-14(18)12-15/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUNGRGFTZUDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(ethylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5360646.png)
![N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-furamide](/img/structure/B5360651.png)
![7-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360652.png)

![N-(2-fluorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360672.png)


![1-benzoyl-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5360690.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5360691.png)

![ethyl 4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate](/img/structure/B5360706.png)
![N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5360711.png)

![2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5360725.png)